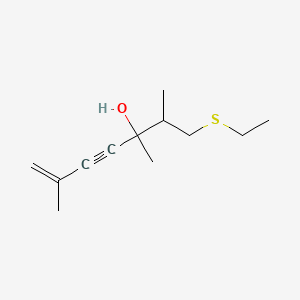
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate is a chemical compound that belongs to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of an acetamidophenyl group and an amino group attached to the triazole ring, along with a hydrate form.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-acetamidophenyl hydrazine and formamide.
Cyclization Reaction: The starting materials undergo a cyclization reaction to form the triazole ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetamidophenyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-1,2,4-Triazole, 5-(p-acetamidophenyl)-3-amino-, hydrate can be compared with other similar compounds, such as:
5-(4-Acetamidophenyl)-3-ureido-s-triazole hemihydrate: This compound has a similar structure but contains a ureido group instead of an amino group.
1H-1,2,4-Triazole derivatives: Various derivatives of 1H-1,2,4-Triazole with different substituents can be compared based on their chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
73953-88-5 |
|---|---|
Molecular Formula |
C10H13N5O2 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]acetamide;hydrate |
InChI |
InChI=1S/C10H11N5O.H2O/c1-6(16)12-8-4-2-7(3-5-8)9-13-10(11)15-14-9;/h2-5H,1H3,(H,12,16)(H3,11,13,14,15);1H2 |
InChI Key |
RHAWINLTXMRKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC(=NN2)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




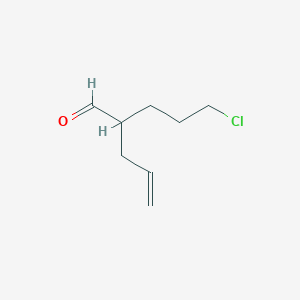
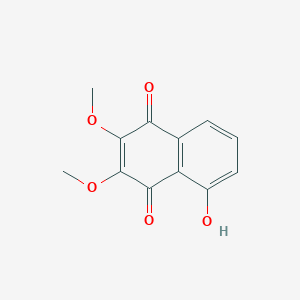
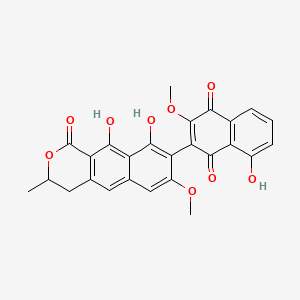
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
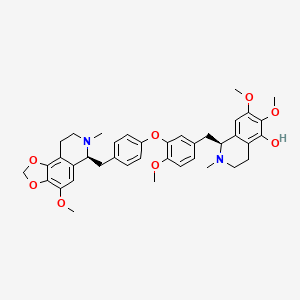
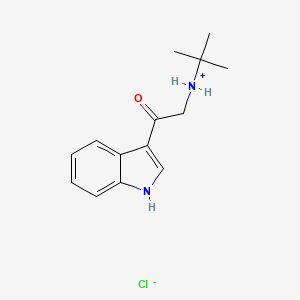
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)


